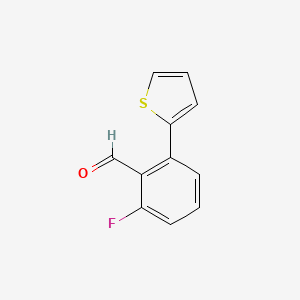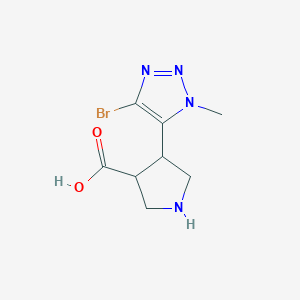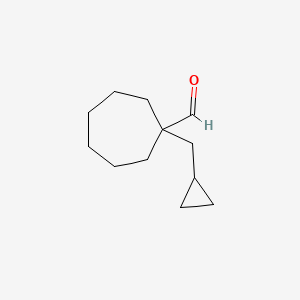
1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C12H20O It is a member of the cycloalkane family, characterized by a cycloheptane ring substituted with a cyclopropylmethyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with cyclopropylmethyl bromide in the presence of a base to form the corresponding cycloheptane derivative. This intermediate is then oxidized to introduce the aldehyde functional group, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropylmethyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include mild to strong oxidizing or reducing agents, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to elicit a biological response. The exact pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)cycloheptane-1-carbaldehyde can be compared with other cycloalkane derivatives, such as:
Cyclohexane-1-carbaldehyde: Similar in structure but with a six-membered ring.
Cyclopentane-1-carbaldehyde: Contains a five-membered ring.
Cyclooctane-1-carbaldehyde: Features an eight-membered ring.
The uniqueness of this compound lies in its seven-membered ring and the presence of both a cyclopropylmethyl group and an aldehyde functional group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)cycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c13-10-12(9-11-5-6-11)7-3-1-2-4-8-12/h10-11H,1-9H2 |
InChI Key |
RYGHKWBJVXIFIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Heptan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13268258.png)
![2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol](/img/structure/B13268263.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol](/img/structure/B13268270.png)
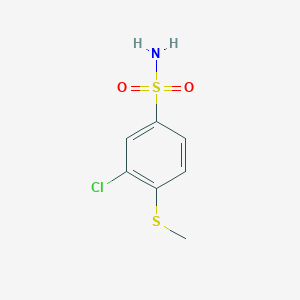
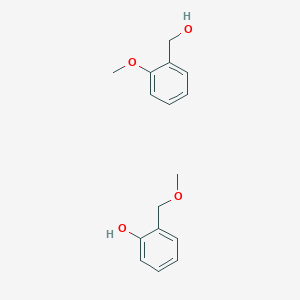
![(Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13268284.png)
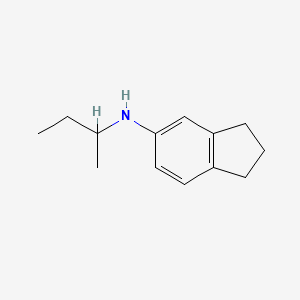
![2-[1-(Cyclopentylamino)ethyl]phenol](/img/structure/B13268297.png)
![(2S)-2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13268303.png)
![(3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13268306.png)
![1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13268316.png)
![3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13268324.png)
